N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15123877
InChI: InChI=1S/C21H21N3O5S2/c1-3-14-6-4-5-7-17(14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)16-10-8-15(29-2)9-11-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES:
Molecular Formula: C21H21N3O5S2
Molecular Weight: 459.5 g/mol

N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC15123877

Molecular Formula: C21H21N3O5S2

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide -

Specification

Molecular Formula C21H21N3O5S2
Molecular Weight 459.5 g/mol
IUPAC Name N-(2-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H21N3O5S2/c1-3-14-6-4-5-7-17(14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)16-10-8-15(29-2)9-11-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key DVZWDSGNUDIBEX-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC

Introduction

N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its molecular formula, C21H21N3O5S2, and is used as a screening compound in various chemical and pharmaceutical applications. This compound is of interest due to its potential biological activities and its role in organic synthesis.

Synthesis and Preparation

The synthesis of N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves a multi-step process starting from commercially available precursors. The reaction mechanism often involves nucleophilic substitution reactions where an amine attacks the electrophilic sulfur atom in a sulfonyl chloride, leading to the formation of the desired sulfonamide product. Reaction conditions such as temperature, solvent choice, and concentration are crucial for optimizing the yield of the compound.

Research Findings and Future Directions

Research on N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is ongoing, with a focus on its potential applications in medicinal chemistry. Future studies may involve in vitro and in vivo assays to determine its efficacy and safety as a therapeutic agent. Additionally, structural modifications could be explored to enhance its biological activity or improve its pharmacokinetic properties.

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